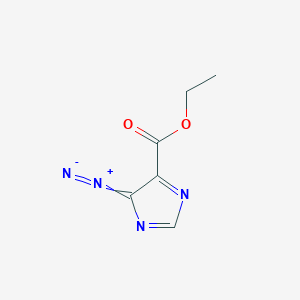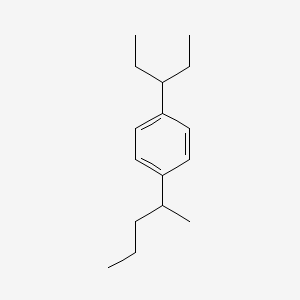
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dichloro-phenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a dichloro-phenyl acyl chloride in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the aromatic ring or the isoquinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The dichloro-phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichloro-phenyl structure.
2,4-Dichloroaniline: An intermediate in the synthesis of various agrochemicals and pharmaceuticals.
2,4-Dichlorophenol: Used in the production of antiseptics and disinfectants.
Uniqueness
2-(2,4-Dichloro-phenyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
特性
分子式 |
C17H15Cl2NO3 |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-23-12-3-4-13-10(8-12)6-7-20(16(13)17(21)22)15-5-2-11(18)9-14(15)19/h2-5,8-9,16H,6-7H2,1H3,(H,21,22) |
InChIキー |
IBKUYMAWPZYJAG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


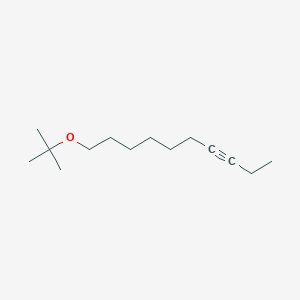


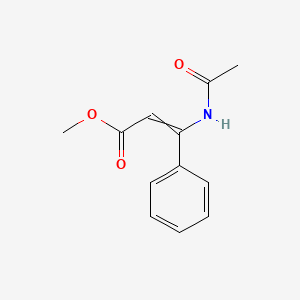
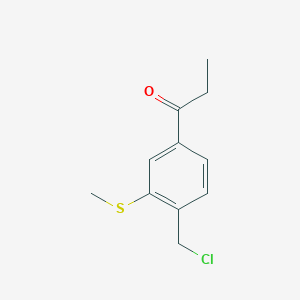
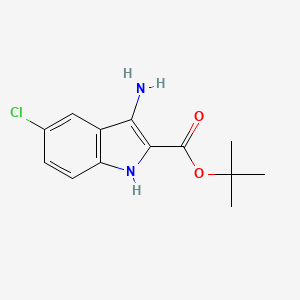


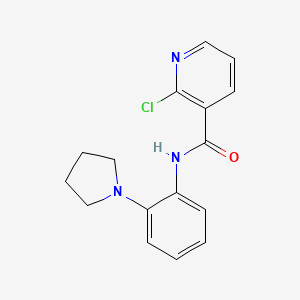
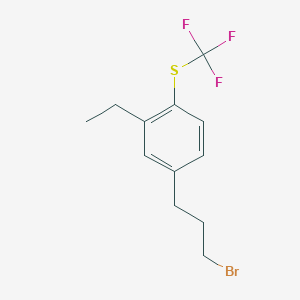
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
